molecular formula C21H21N5O5 B2384441 ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 1189981-33-6

ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

Cat. No. B2384441
CAS RN: 1189981-33-6
M. Wt: 423.429
InChI Key: ITVVVJVZBTVIDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyridine) would contribute to the compound’s stability. The amino and ester groups could participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino group could act as a nucleophile in substitution reactions, the carbonyl group could be involved in addition reactions, and the pyrazole and pyridine rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amino and ester groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could explore more efficient methods of synthesizing the compound, investigate its physical and chemical properties in more detail, and test its biological activity to determine if it has potential as a pharmaceutical drug .

properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-ethoxycarbonylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-3-30-20(28)13-5-8-15(9-6-13)25-19(27)14-7-10-17(23-11-14)26-18(22)16(12-24-26)21(29)31-4-2/h5-12H,3-4,22H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVVJVZBTVIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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